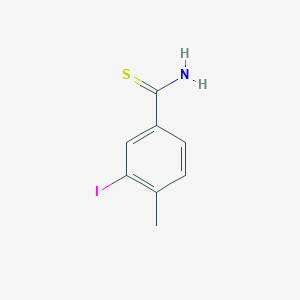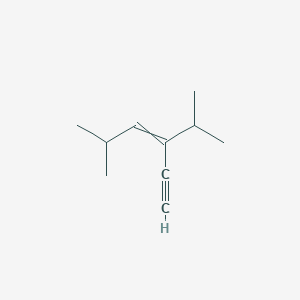
5-Methyl-3-(propan-2-yl)hex-3-en-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-(propan-2-yl)hex-3-en-1-yne is a chemical compound with the molecular formula C10H16 It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(propan-2-yl)hex-3-en-1-yne typically involves the use of alkyne precursors and specific reaction conditions to achieve the desired structure. One common method involves the alkylation of a suitable alkyne with an appropriate alkyl halide under basic conditions. For example, the reaction of 3-hexyne with isopropyl bromide in the presence of a strong base like sodium amide can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. Catalysts like palladium or nickel can be used to facilitate the coupling reactions between alkynes and alkyl halides, ensuring higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-(propan-2-yl)hex-3-en-1-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst can be used for hydrogenation reactions.
Substitution: Nucleophiles like sodium amide or organolithium reagents can be employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-3-(propan-2-yl)hex-3-en-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 5-Methyl-3-(propan-2-yl)hex-3-en-1-yne exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s triple bond can be attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield ketones or carboxylic acids. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Umbellulone: A monoterpene ketone with a similar structure, found in the leaves of Umbellularia californica.
5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol: Another compound with a similar carbon skeleton.
®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 2-methylbutanoate: A related ester with similar functional groups.
Uniqueness
5-Methyl-3-(propan-2-yl)hex-3-en-1-yne is unique due to its specific alkyne functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various industrial applications.
Propriétés
Numéro CAS |
919516-14-6 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
5-methyl-3-propan-2-ylhex-3-en-1-yne |
InChI |
InChI=1S/C10H16/c1-6-10(9(4)5)7-8(2)3/h1,7-9H,2-5H3 |
Clé InChI |
KBYDDIWLRPESPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=C(C#C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


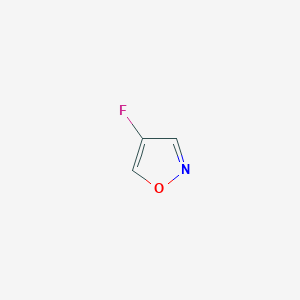
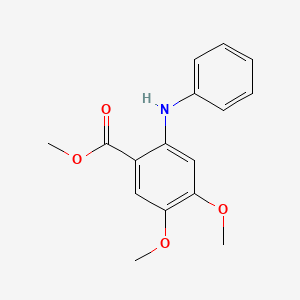
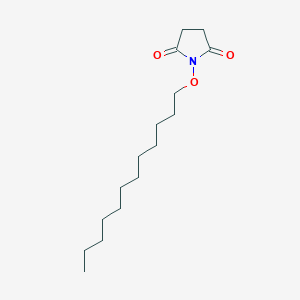
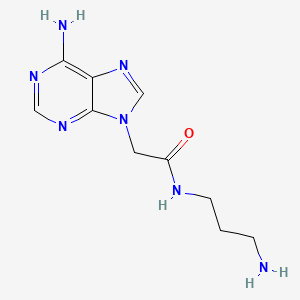
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate](/img/structure/B12616067.png)
![4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12616075.png)
![acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B12616080.png)
![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)
![(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B12616090.png)

![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)
![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)

